molecular formula C20H23ClN2O3S B11091812 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide

3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B11091812
M. Wt: 406.9 g/mol
InChI Key: AGOLFDNGSYCOJP-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with a 3-chloro substituent and a sulfonylated phenyl group attached to a 2-ethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonylated phenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with 2-ethylpiperidine under basic conditions to form the sulfonylated phenyl intermediate.

    Coupling with 3-chlorobenzoyl chloride: The sulfonylated phenyl intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction at different functional groups, such as the piperidine ring or the benzamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide: Similar structure with a methyl group instead of an ethyl group on the piperidine ring.

    3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide: Similar structure with an acetamide group instead of a benzamide group.

    3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}thiobenzamide: Similar structure with a thiobenzamide group instead of a benzamide group.

Uniqueness

The uniqueness of 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

3-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C20H23ClN2O3S/c1-2-18-8-3-4-13-23(18)27(25,26)19-11-9-17(10-12-19)22-20(24)15-6-5-7-16(21)14-15/h5-7,9-12,14,18H,2-4,8,13H2,1H3,(H,22,24)

InChI Key

AGOLFDNGSYCOJP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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